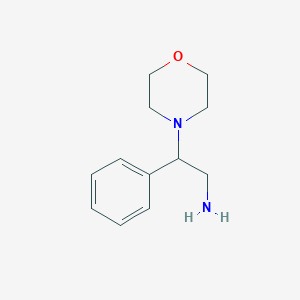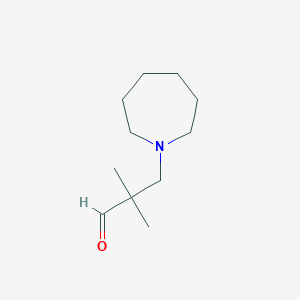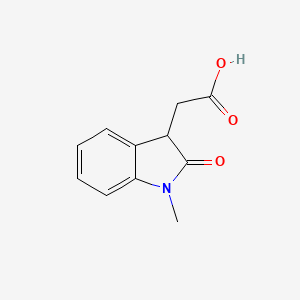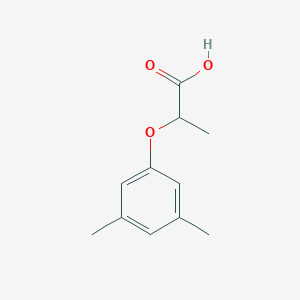
2-(3,5-Dimethylphenoxy)propanoic acid
Descripción general
Descripción
2-(3,5-Dimethylphenoxy)propanoic acid is a chemical compound that is structurally related to various phenoxyacetic and phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of 2-(3,5-Dimethylphenoxy)propanoic acid.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This method could potentially be modified to synthesize 2-(3,5-Dimethylphenoxy)propanoic acid by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray crystallography, revealing the hydrogen-bonded cyclic dimers and the synplanar-synplanar side-chain conformation . These findings suggest that 2-(3,5-Dimethylphenoxy)propanoic acid may also form similar hydrogen-bonded structures and exhibit specific conformational characteristics.
Chemical Reactions Analysis
The chemical behavior of related compounds under different conditions has been studied. For instance, the acid treatment of certain phenylpropanoid compounds leads to the formation of specific reaction products, indicating the potential pathways and reactivity of the phenylpropanoid skeleton . This information can be useful in predicting the reactions that 2-(3,5-Dimethylphenoxy)propanoic acid might undergo under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques. The study of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid revealed its structure through NMR and FTIR studies, and its electronic properties were analyzed using UV-visible absorption spectroscopy . Additionally, the hysteresis of retention and enantioselectivity on chiral stationary phases for certain compounds indicates the importance of solvent composition and the potential for different states of the compound in the same solvent mixture . These findings can be extrapolated to understand the physical and chemical properties of 2-(3,5-Dimethylphenoxy)propanoic acid, including its chromatographic behavior and solvent interactions.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Benzofuro(2,3-c)pyrazol-3(1H)-ones Synthesis : The compound was utilized in synthesizing new benzofuro(2,3-c)pyrazol-3(1H)-ones, a process involving the reaction of 2,4-dimethylphenol with 2-chloropropionic acid, followed by cyclisation and nucleophilic acylation steps (Hogale, Shirke, & Kharade, 1995).
Chiral Stationary Phases in Chromatography
- Enantioseparation Ability : The compound's derivatives were used to create chiral selectors for chiral stationary phases (CSPs) in chromatography, showing enhanced enantioseparation ability in mixed selector CSPs compared to single selector ones (Chen, Li, Xiao, Chen, Li, & Bai, 2011).
Development of Water-Soluble Resins
- Thermo-sensitive Resin Synthesis : A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, indicating potential use in chemical-free thermal laser imaging applications (An, Yu, Pu, & Li, 2015).
Protective Groups in Organic Synthesis
- Hydroxamic Acid Protecting Groups : 5,5-Dimethyl-1,4,2-dioxazoles, related to the compound, serve as aprotic hydroxamic acid protecting groups, applicable to various types of hydroxamic acids (Couturier et al., 2002).
Functionalization of Substituted Toluenes
- Ortho-functionalization Process : Utilized in the ortho-functionalization of substituted N,N-dimethylbenzylamines, leading to the formation of 3-(2'-tolyl)propanoic acid and its derivatives (Cai, Fu, Li, Wan, & Shi, 2007).
Synthesis of Biologically Active Compounds
- Synthesis of 3,5-Dimethoxyhomophthalic Acid : Involved in synthesizing 3,5-dimethoxyhomophthalic acid, a compound with evaluated biological properties (Ghulam, Nasim, & Fan, 2007).
Photovoltaic Research
- Molecular Engineering for Solar Cells : In molecular engineering, derivatives were used in the design of organic sensitizers for photovoltaic applications, exhibiting high efficiency in solar cell applications (Kim et al., 2006).
Safety and Hazards
The safety data sheet for “2-(3,5-Dimethylphenoxy)propanoic acid” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNTEYLRKTXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390394 | |
| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777-57-1 | |
| Record name | 2-(3,5-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



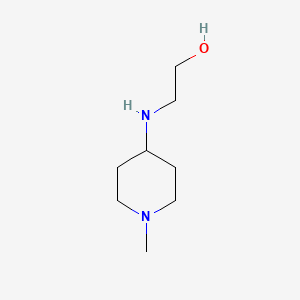
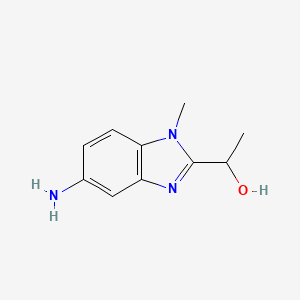


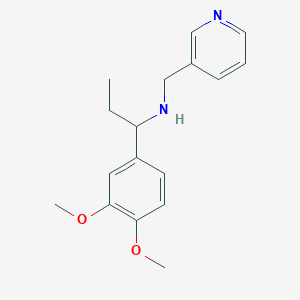


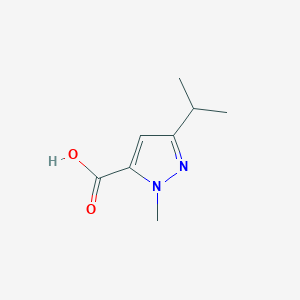
![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)
